molecular formula C18H22N4 B11069045 2-Amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile

2-Amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11069045
M. Wt: 294.4 g/mol
InChI Key: GRCJGNYCKUENNK-UHFFFAOYSA-N
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Description

2-Amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, diethylamino, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile and 2,3-pentanedione in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

2-amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C18H22N4/c1-5-22(6-2)15-9-7-14(8-10-15)17-12(3)13(4)21-18(20)16(17)11-19/h7-10H,5-6H2,1-4H3,(H2,20,21)

InChI Key

GRCJGNYCKUENNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C(C(=NC(=C2C)C)N)C#N

Origin of Product

United States

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